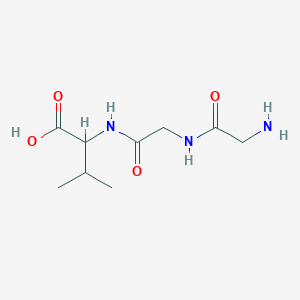

N-(N-Glycylglycyl)-DL-valine

Übersicht

Beschreibung

N-(N-Glycylglycyl)-DL-valine, also known as NGGV, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This peptide consists of three amino acids, namely glycine, valine, and glycine, arranged in a specific sequence. NGGV has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of novel drugs.

Wirkmechanismus

The exact mechanism of action of N-(N-Glycylglycyl)-DL-valine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. N-(N-Glycylglycyl)-DL-valine has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-(N-Glycylglycyl)-DL-valine has also been found to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and survival.

Biochemische Und Physiologische Effekte

N-(N-Glycylglycyl)-DL-valine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. N-(N-Glycylglycyl)-DL-valine has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage. Additionally, N-(N-Glycylglycyl)-DL-valine has been shown to improve mitochondrial function and reduce oxidative stress in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

N-(N-Glycylglycyl)-DL-valine has several advantages as a research tool. It is relatively easy to synthesize using SPPS techniques, and it is stable under a wide range of conditions. N-(N-Glycylglycyl)-DL-valine is also relatively inexpensive compared to other peptides. However, there are some limitations to using N-(N-Glycylglycyl)-DL-valine in lab experiments. It has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, N-(N-Glycylglycyl)-DL-valine may have off-target effects, which could complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on N-(N-Glycylglycyl)-DL-valine. One area of interest is the development of N-(N-Glycylglycyl)-DL-valine-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the investigation of the potential of N-(N-Glycylglycyl)-DL-valine as an adjuvant therapy for cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(N-Glycylglycyl)-DL-valine and to determine its safety and efficacy in humans.

Synthesemethoden

The synthesis of N-(N-Glycylglycyl)-DL-valine involves the use of solid-phase peptide synthesis (SPPS) techniques. In this method, the peptide chain is elongated stepwise on a solid support, with each amino acid added sequentially. The process involves the protection of the amino and carboxyl groups of the amino acids, coupling of the protected amino acid to the growing peptide chain, and deprotection of the amino and carboxyl groups to allow for the next coupling reaction. The final product is purified using high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

N-(N-Glycylglycyl)-DL-valine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. N-(N-Glycylglycyl)-DL-valine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-(N-Glycylglycyl)-DL-valine has been investigated for its potential in treating various types of cancer, including breast, lung, and colon cancer.

Eigenschaften

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-5(2)8(9(15)16)12-7(14)4-11-6(13)3-10/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPPXYMMIARYAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(N-Glycylglycyl)-DL-valine | |

CAS RN |

17343-00-9, 20274-89-9 | |

| Record name | Glycylglycylvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17343-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-Glycylglycyl)-DL-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017343009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163325 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(N-glycylglycyl)-DL-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

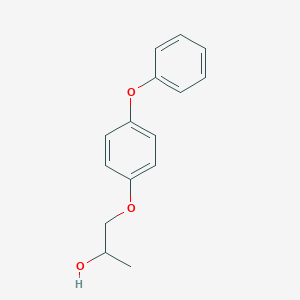

![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)

![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)